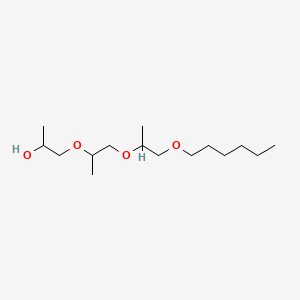
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- is an organic compound belonging to the class of alcohols. This compound features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex ether structure. Alcohols are known for their versatile applications in various fields, including chemistry, biology, and industry.
准备方法
合成路线和反应条件
2-丙醇,1-(2-(2-(己氧基)-1-甲基乙氧基)-1-甲基乙氧基)- 的合成通常涉及在受控条件下用己氧基和甲基乙氧基基团对 2-丙醇进行反应。该过程可能包括以下步骤:
醚化: 在强酸催化剂存在下,使 2-丙醇与己氧基和甲基乙氧基基团反应。
纯化: 然后使用蒸馏或重结晶等技术对产物进行纯化,以获得所需的化合物。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动系统的大规模醚化过程,以确保高产量和纯度。反应条件经过优化,以最大限度地减少副产物并提高效率。
化学反应分析
反应类型
2-丙醇,1-(2-(2-(己氧基)-1-甲基乙氧基)-1-甲基乙氧基)- 会发生各种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂将羟基氧化成酮或醛。
还原: 可以使用氢化锂铝等还原剂将该化合物还原成烷烃或其他醇。
取代: 可以使用亚硫酰氯或三溴化磷等试剂将羟基替换成其他官能团。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢化锂铝 (LiAlH₄),硼氢化钠 (NaBH₄)
取代: 亚硫酰氯 (SOCl₂),三溴化磷 (PBr₃)
主要形成的产物
氧化: 酮,醛
还原: 烷烃,仲醇
取代: 卤代烷
科学研究应用
2-丙醇,1-(2-(2-(己氧基)-1-甲基乙氧基)-1-甲基乙氧基)- 在科学研究中有多种应用:
化学: 用作有机合成和分析化学中的溶剂和试剂。
生物学: 用于制备生物样品,以及作为防腐剂。
医药: 正在研究其潜在的治疗特性,以及作为药物合成中的中间体。
工业: 由于其溶剂特性,它被用于涂料、粘合剂和清洁剂的生产中。
作用机制
2-丙醇,1-(2-(2-(己氧基)-1-甲基乙氧基)-1-甲基乙氧基)- 的作用机制涉及它通过氢键和范德华力与分子靶标的相互作用。羟基可以与其他分子形成氢键,从而影响它们的反应性和稳定性。醚基团有助于该化合物的溶解度,并使其能够与各种底物相互作用。
相似化合物的比较
类似化合物
2-丙醇,1-甲氧基-: 结构相似,但缺少己氧基。
1-乙氧基-2-丙醇: 含有乙氧基,而不是己氧基。
2-甲基-2-丙醇: 一种更简单的醇,具有不同的取代模式。
独特性
2-丙醇,1-(2-(2-(己氧基)-1-甲基乙氧基)-1-甲基乙氧基)- 由于其复杂的醚结构而独一无二,这种结构赋予其独特的物理和化学性质。这种复杂性允许在各种应用中进行特定的相互作用,使其成为研究和工业中一种有价值的化合物。
生物活性
The compound 2-Propanol, 1-(2-(2-(hexyloxy)-1-methylethoxy)-1-methylethoxy)- is a derivative of 2-propanol, which has garnered attention in both industrial applications and biological studies. This article delves into its biological activity, exploring its interactions, toxicity, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a branched alkoxy chain, which influences its solubility and reactivity. The presence of the hexyloxy group enhances its hydrophobic properties, making it suitable for various applications in solvents and as a chemical intermediate.
Chemical Formula
- Molecular Formula : C₁₈H₃₈O₃
- Molecular Weight : 290.49 g/mol
Research indicates that the biological activity of this compound is primarily linked to its interaction with biological membranes and proteins. Studies suggest that it may affect cellular processes through the following mechanisms:
- Membrane Disruption : The hydrophobic nature of the hexyloxy group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Enzyme Inhibition : Evidence suggests that it may inhibit certain enzymatic activities, although specific targets remain to be fully elucidated.
Toxicological Studies
Toxicological assessments have demonstrated varying effects depending on concentration and exposure duration. A study on similar compounds indicated that high concentrations could lead to:
- Renal Toxicity : Increased kidney weights and chronic nephropathy were observed in animal models exposed to elevated levels of 2-propanol derivatives .
- Neurotoxicity : Behavioral changes such as hypoactivity were noted in rodent studies, suggesting a potential neurotoxic effect at high doses .
Pharmacokinetics
The pharmacokinetics of 2-propanol derivatives have been studied to understand their absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed through the skin and lungs.
- Metabolism : Primarily metabolized in the liver via conjugation pathways.
- Excretion : Excreted predominantly in urine; studies have shown rapid urinary elimination with a half-life of less than 3 hours .
Industrial Exposure
A study involving human volunteers exposed to 1-methoxy-2-propanol (a related compound) demonstrated significant urinary excretion levels post-exposure, highlighting the need for monitoring occupational exposure .
| Compound | Urinary Excretion (μmol/l) | Blood Concentration (μmol/l) |
|---|---|---|
| 1-Methoxy-2-Propanol | Up to 110 | Up to 103 |
| 1-Butoxy-2-Propanol | 0.9 | Not reported |
Environmental Impact
Research into the environmental effects of similar propanol derivatives indicates potential bioaccumulation risks. Continuous exposure assessments are necessary to evaluate long-term ecological impacts.
Research Findings
Recent studies have focused on the electrochemical oxidation of 2-propanol derivatives on catalytic surfaces, revealing insights into their reactivity under different conditions. For example:
属性
CAS 编号 |
55546-22-0 |
|---|---|
分子式 |
C15H32O4 |
分子量 |
276.41 g/mol |
IUPAC 名称 |
1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C15H32O4/c1-5-6-7-8-9-17-11-14(3)19-12-15(4)18-10-13(2)16/h13-16H,5-12H2,1-4H3 |
InChI 键 |
UKCCLOMELKGUKK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOCC(C)OCC(C)OCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















